molecular formula C14H12Cl2N2O4 B2831059 5-[2-(3,4-Dichlorophenyl)-2-oxoethyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione CAS No. 477888-93-0

5-[2-(3,4-Dichlorophenyl)-2-oxoethyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

Cat. No.: B2831059
CAS No.: 477888-93-0
M. Wt: 343.16
InChI Key: XYSVXOZLTZZBKB-UHFFFAOYSA-N
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Description

5-[2-(3,4-Dichlorophenyl)-2-oxoethyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a synthetic organic compound characterized by its complex structure, which includes a diazinane ring and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(3,4-Dichlorophenyl)-2-oxoethyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione typically involves multiple steps:

    Formation of the Diazinane Ring: The initial step involves the formation of the diazinane ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a Friedel-Crafts acylation reaction, where 3,4-dichlorobenzoyl chloride reacts with the diazinane ring in the presence of a Lewis acid catalyst such as aluminum chloride.

    Oxidation: The final step involves the oxidation of the intermediate to form the oxoethyl group, typically using an oxidizing agent like potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxoethyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxoethyl group to an alcohol or other reduced forms.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-[2-(3,4-Dichlorophenyl)-2-oxoethyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where modulation of specific biological pathways is required.

Medicine

In medicine, derivatives of this compound are investigated for their potential as anti-inflammatory, anticancer, or antimicrobial agents. The dichlorophenyl group is known to enhance the biological activity of many compounds, making it a valuable component in drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers or coatings, where its chemical stability and reactivity are advantageous.

Mechanism of Action

The mechanism of action of 5-[2-(3,4-Dichlorophenyl)-2-oxoethyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The dichlorophenyl group can interact with hydrophobic pockets in proteins, while the oxoethyl group can form hydrogen bonds or participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-[2-(3,4-Dichlorophenyl)-2-oxoethyl]-1,3-dimethyl-1,3-diazinane-2,4,6-dione: A closely related compound with similar structural features but different reactivity.

    5-[2-(3,4-Dichlorophenyl)-2-oxoethyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione: Another analog with slight modifications in the diazinane ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl group enhances its biological activity, while the diazinane ring provides stability and reactivity, making it a versatile compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

5-[2-(3,4-dichlorophenyl)-2-oxoethyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O4/c1-17-12(20)8(13(21)18(2)14(17)22)6-11(19)7-3-4-9(15)10(16)5-7/h3-5,8H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYSVXOZLTZZBKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(C(=O)N(C1=O)C)CC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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